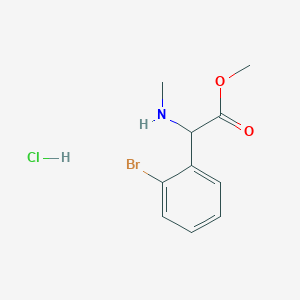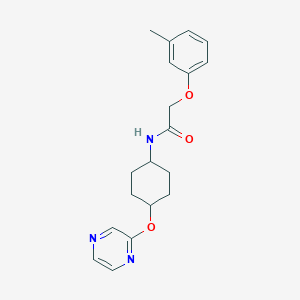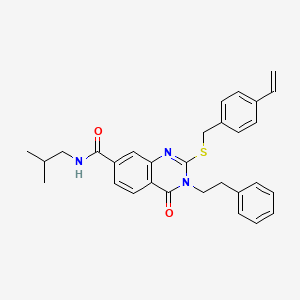![molecular formula C16H16Cl2N2O3S B2948826 2-{4-chloro[(4-chlorophenyl)sulfonyl]anilino}-N,N-dimethylacetamide CAS No. 337922-02-8](/img/structure/B2948826.png)
2-{4-chloro[(4-chlorophenyl)sulfonyl]anilino}-N,N-dimethylacetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-{4-chloro[(4-chlorophenyl)sulfonyl]anilino}-N,N-dimethylacetamide, also known as 4-chloro-N-(4-chlorophenylsulfonyl)aniline-N,N-dimethylacetamide, is a chemical compound composed of a chlorinated aniline derivative, a sulfonyl group, and a dimethylacetamide group. It is a white crystalline solid with a melting point of 162-164°C and a boiling point of 247-250°C. It is insoluble in water, but soluble in organic solvents. This compound has a wide range of applications in the fields of organic synthesis and pharmaceuticals.
Applications De Recherche Scientifique
2-{4-chloro[(4-chlorophenyl)sulfonyl]anilino}-N,N-dimethylacetamide is used in a variety of scientific research applications, including organic synthesis, pharmaceuticals, and biochemistry. It has been used as a catalyst in the synthesis of heterocyclic compounds, such as thiazoles and oxazoles. It has also been used as an intermediate in the synthesis of pharmaceuticals, such as anti-inflammatory drugs and antifungal agents. In biochemistry, it has been used in the synthesis of peptides and proteins.
Mécanisme D'action
2-{4-chloro[(4-chlorophenyl)sulfonyl]anilino}-N,N-dimethylacetamide acts as an electrophile, meaning that it is a species that can accept electrons from a nucleophile. This allows it to react with compounds containing nucleophilic sites, such as amines and carboxylic acids. The reaction is typically carried out at temperatures between 40 and 60°C, and the reaction is complete after about 24 hours.
Biochemical and Physiological Effects
This compound has been shown to have a variety of biochemical and physiological effects. In laboratory studies, it has been shown to inhibit the growth of certain types of bacteria and fungi, as well as to inhibit the activity of certain enzymes. It has also been found to inhibit the activity of certain types of cancer cells.
Avantages Et Limitations Des Expériences En Laboratoire
2-{4-chloro[(4-chlorophenyl)sulfonyl]anilino}-N,N-dimethylacetamide has several advantages for use in laboratory experiments. It is relatively stable and can be stored for long periods of time. It is also relatively easy to synthesize and can be used in a variety of reactions. However, it is also toxic and should be handled with care.
Orientations Futures
There are a number of potential future directions for research into 2-{4-chloro[(4-chlorophenyl)sulfonyl]anilino}-N,N-dimethylacetamide. These include further research into its biochemical and physiological effects, as well as its potential applications in the synthesis of pharmaceuticals and other organic compounds. Additionally, further research could be done into its toxicity and environmental impact, as well as its potential use in medical treatments. Finally, further research could be done into its potential use in industrial processes, such as catalysis and polymerization.
Méthodes De Synthèse
The synthesis of 2-{4-chloro[(4-chlorophenyl)sulfonyl]anilino}-N,N-dimethylacetamide can be achieved by reacting 4-chloroaniline with chlorosulfonic acid in the presence of an alkali metal salt, such as sodium chloride, in a polar solvent such as dimethylacetamide. The reaction is typically carried out at temperatures between 40 and 60°C, and the reaction is complete after about 24 hours. The product can then be purified by recrystallization in a suitable solvent, such as ethyl acetate.
Propriétés
IUPAC Name |
2-(4-chloro-N-(4-chlorophenyl)sulfonylanilino)-N,N-dimethylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16Cl2N2O3S/c1-19(2)16(21)11-20(14-7-3-12(17)4-8-14)24(22,23)15-9-5-13(18)6-10-15/h3-10H,11H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PRSQGSWVESAUCE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C(=O)CN(C1=CC=C(C=C1)Cl)S(=O)(=O)C2=CC=C(C=C2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16Cl2N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
387.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(E)-3-(2-chlorophenyl)-N-(13-oxo-6,7,7a,8,9,10,11,13-octahydrobenzo[b]pyrido[1,2-e][1,5]oxazocin-2-yl)acrylamide](/img/structure/B2948744.png)
![Methyl 3-{[(benzyloxy)carbonyl]amino}thiophene-2-carboxylate](/img/structure/B2948746.png)

![2-({3-[(4-fluorophenyl)methyl]-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)-N-[(4-methoxyphenyl)methyl]acetamide](/img/structure/B2948751.png)
![1,3-dimethyl-5-((2-morpholino-2-oxoethyl)thio)-7-phenylpyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2948752.png)
![Tert-butyl N-[4-(3-cyclopropyl-6-oxopyridazin-1-yl)cyclohexyl]carbamate](/img/structure/B2948755.png)

![(7-{[(4-Ethenylphenyl)methyl]sulfanyl}-5-(4-methoxyphenyl)-14-methyl-2-oxa-4,6,13-triazatricyclo[8.4.0.0^{3,8}]tetradeca-1(10),3(8),4,6,11,13-hexaen-11-yl)methanol](/img/structure/B2948757.png)
![2-(2,4-Dichlorophenyl)-2-[4-(4-fluorobenzoyl)phenyl]acetonitrile](/img/structure/B2948758.png)


![1-amino-3-(4-tert-butylphenyl)-3H-pyrido[2,1-b][1,3]benzothiazole-2,4-dicarbonitrile](/img/structure/B2948765.png)
![3-(4-methoxyphenyl)-9-(5-methylpyridin-2-yl)-9,10-dihydrochromeno[8,7-e][1,3]oxazin-4(8H)-one](/img/structure/B2948766.png)